molecular formula C6H2BrF2NO2 B1519312 1-Bromo-2,3-difluoro-5-nitrobenzene CAS No. 374633-24-6

1-Bromo-2,3-difluoro-5-nitrobenzene

Cat. No. B1519312
M. Wt: 237.99 g/mol
InChI Key: MGMBTDXCNDOKOP-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-5-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It has a molecular weight of 237.99 . The compound is typically a colorless to yellow liquid or semi-solid or solid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-difluoro-5-nitrobenzene is represented by the linear formula C6H2BrF2NO2 . The compound consists of a benzene ring substituted with bromo, difluoro, and nitro groups .


Physical And Chemical Properties Analysis

1-Bromo-2,3-difluoro-5-nitrobenzene is typically a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 237.99 .

Scientific Research Applications

Nitration of Polyfluoro Compounds : The chemical serves as a precursor in the nitration process of polyfluoro-benzenes, contributing to the synthesis of mononitro compounds. This process utilizes a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, indicating its role in producing aromatic polyfluoro compounds with high yields (Coe, Jukes, & Tatlow, 1966).

Vibrational Spectroscopy Studies : It has been used to understand the vibrational properties of trisubstituted benzenes, where force constants from monohalogenated nitrobenzenes were transferred to study both in-plane and out-of-plane vibrations. This research aids in revising vibrational assignments and improving our understanding of molecular vibrations (Reddy & Rao, 1994).

Polymer Solar Cells Enhancement : The incorporation of 1-Bromo-2,3-difluoro-5-nitrobenzene in the active layer of polymer solar cells has shown to significantly improve device performance. The addition of this compound helps in reducing excitonic recombination and enhancing excitonic dissociation at the donor-acceptor interface, which ultimately leads to an increase in power conversion efficiency of the solar cells by more than 57% compared to reference cells (Fu et al., 2015).

Photodissociation Mechanisms : Studies on bromofluorobenzenes, including compounds similar to 1-Bromo-2,3-difluoro-5-nitrobenzene, have explored the C-Br photo-fragmentation processes. These investigations provide insights into the mechanisms of photodissociation, which are essential for understanding the behavior of such compounds under light exposure (Borg, 2007).

Electrophilic Aromatic Substitution : The compound has been involved in studies focusing on the electrophilic bromination of nitrobenzene, showcasing the synthesis of bromo-nitrotoluenes. Such studies highlight its utility in understanding and enhancing the reactions involving electrophilic aromatic substitution, providing pathways for the synthesis of structurally diverse brominated aromatic compounds (Sobolev et al., 2014).

Safety And Hazards

1-Bromo-2,3-difluoro-5-nitrobenzene is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-bromo-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMBTDXCNDOKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654066
Record name 1-Bromo-2,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-difluoro-5-nitrobenzene

CAS RN

374633-24-6
Record name 1-Bromo-2,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3-difluoro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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